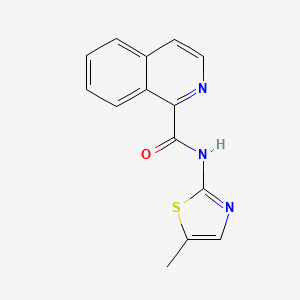

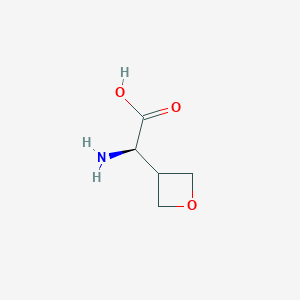

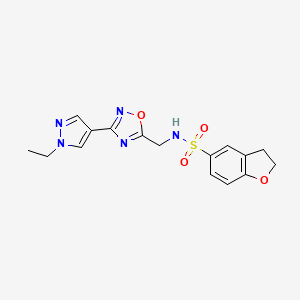

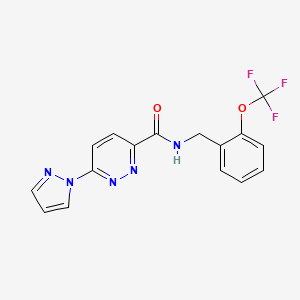

![molecular formula C18H16N4OS2 B2986207 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide CAS No. 315678-74-1](/img/structure/B2986207.png)

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide” is a nitrogen- and sulfur-containing heterocyclic compound . These types of compounds are present in many natural products, agrochemicals, commercially available drugs, and compounds with the potential to become active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of this compound involves a new synthetic protocol that allows the preparation of these tricyclic compounds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization . This leads to an intramolecular ring closure, forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole .Applications De Recherche Scientifique

Antimicrobial Activities

The compound has been investigated for its potential antimicrobial properties. A study demonstrated that derivatives of this compound exhibit promising antimicrobial activities against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents (Rezki, 2016).

Corrosion Inhibition

Research has been conducted on benzothiazole derivatives, including the compound , for their effectiveness as corrosion inhibitors. These compounds have shown significant inhibition efficiencies against steel corrosion in acidic environments, suggesting their application in industrial corrosion protection (Hu et al., 2016).

Cancer Research

Studies on triazene derivatives containing benzothiazole rings, similar to the compound of interest, have shown that these compounds exhibit cytotoxic activity against various cancer cell lines. This indicates their potential as therapeutic agents in cancer treatment (Alamri et al., 2020).

Antiviral Activity

Research involving the synthesis of benzothiazole derivatives with a triazole moiety, related to the compound , has shown some activity against viruses like the hepatitis C virus (HCV), suggesting its possible use in antiviral therapies (Youssif et al., 2016).

Heterocyclic Compound Synthesis

The compound and its derivatives are used in the synthesis of novel heterocyclic compounds, which are essential in various chemical and pharmaceutical applications (Al-Omran & El-Khair, 2016).

Insecticidal Properties

Some derivatives of the compound have been evaluated for their insecticidal properties, specifically against pests like the cotton leafworm. This suggests potential applications in agricultural pest control (Fadda et al., 2017).

Mécanisme D'action

Target of Action

Many nitrogen- and sulfur-containing heterocyclic compounds, including benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity .

Biochemical Pathways

The synthesis of these compounds involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence .

Action Environment

The synthesis of these compounds has been achieved with a high functional group tolerance, short reaction times, and good to excellent yields .

Propriétés

IUPAC Name |

N-(2-phenylethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS2/c23-16(19-11-10-13-6-2-1-3-7-13)12-24-17-20-21-18-22(17)14-8-4-5-9-15(14)25-18/h1-9H,10-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNXFMLAWIWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

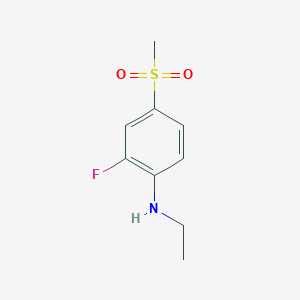

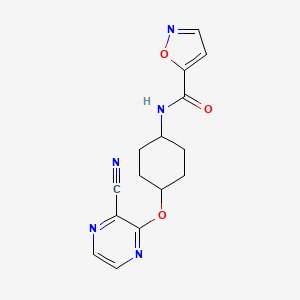

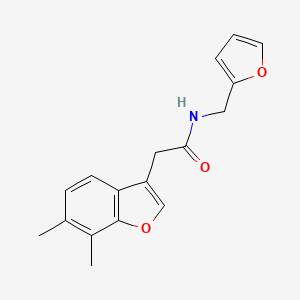

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)